N-叔丁基苯甲酰肼

货号:

B2679272

CAS 编号:

99981-48-3

分子量:

192.262

InChI 键:

OQVSACGODYLLEZ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

概述

描述

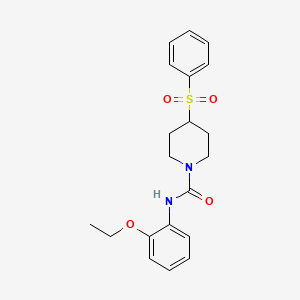

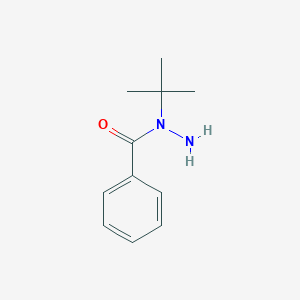

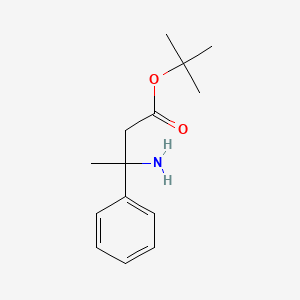

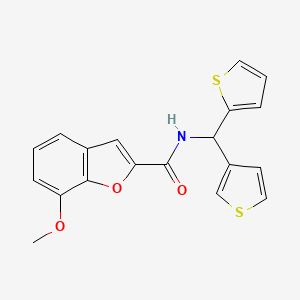

N-tert-butylbenzohydrazide is a chemical compound with the molecular weight of 192.26 . It is used in various fields of chemistry and plays a vital role in making biologically active compounds .

Synthesis Analysis

N-tert-butylbenzohydrazide can be synthesized from the reaction of N′-(2-hydroxybenzylidene)-4-tert-butylbenzohydrazide with corresponding diorganotin (IV) dichloride/oxide or organotin (IV) chloride dihydroxide .Molecular Structure Analysis

The molecular structure of N-tert-butylbenzohydrazide is represented by the InChI code1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 . The structure is characterized by spectroscopic techniques such as HREI-MS and 1H-NMR . Chemical Reactions Analysis

N-tert-butylbenzohydrazide participates in various chemical reactions. For instance, it is involved in the synthesis of diorganotin (IV) complexes .Physical and Chemical Properties Analysis

N-tert-butylbenzohydrazide is a powder with a melting point of 128-130 degrees Celsius .科学研究应用

潜在生物活性化合物

- 源自 N-叔丁基苯甲酰腙的席夫碱化合物在抗菌、抗真菌、抗氧化、细胞毒性、酶促活性和 DNA 结合方面表现出显著活性 (Sirajuddin 等人,2013 年)。

物理化学性质

- N-叔丁基苯甲酰腙衍生物的物理化学性质,如溶解度、酸碱性质、在不混溶液体中的分布以及水解稳定性,已被研究用于萃取技术 (Pashkina 等人,2014 年)。

抗菌活性

- 4-叔丁基苯甲酸的某些腙腙对革兰氏阳性菌表现出高抑菌或杀菌活性,特别是枯草芽孢杆菌属 (Popiołek 和 Biernasiuk,2016 年)。

抗氧化活性

- 带有 N-叔丁基苯甲酰腙部分的合成化合物已被评估其抗氧化性能,显示出显着的自由基清除能力 (Shakir 等人,2014 年)。

杀虫活性

- 含有 N-叔丁基苯甲酰腙的 N-叔丁基-N,N'-二酰腙对各种害虫表现出良好的杀虫活性,表明它们具有作为环保害虫调节剂的潜力 (Wang 等人,2011 年)。

理论和分子对接研究

- 源自 N-叔丁基苯甲酰腙的席夫碱的理论研究揭示了它们的抗氧化行为以及在分子对接研究中的潜在抑制剂作用 (Ardjani 和 Mekelleche,2017 年)。

气体渗透性能

- 含有叔丁基基团的聚合物的结构变化,例如来自 N-叔丁基苯甲酰腙的聚合物,导致气体渗透性能显着提高 (Kumbharkar 等人,2006 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-tert-butylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSACGODYLLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99981-48-3 | |

| Record name | N-(tert-butyl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine (52 g, 0.18 mol) in methanol (100 ml) was added concentrated hydrochloric acid (35 ml). The resulting mixture was stirred at room temperature for 4 days and then neutralized with saturated aqueous sodium bicarbonate. The resulting white solid was filtered, washed with water and dried under vacuum to afford N'-t-butyl-N'-benzoylhydrazine (39 g): m.p. 124°-125° C.

Name

N-t-butoxycarbonyl-N'-benzoyl-N'-t-butylhydrazine

Quantity

52 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

The N-t-butoxycarbonyl-N'-t-butyl-N'-benzoylhydrazine (52 g, 0.18 mol) was stirred at room temperature in a methanolic hydrochloric acid solution for 4 days. The reaction mixture was neutralized with saturated aqueous sodium bicarbonate. The white precipitate was filtered, washed with water and dried in vacuo to give 30 g of N'-t-butyl-N'-benzoylhydrazine: m.p. 124°-125° C.

Name

N-t-butoxycarbonyl-N'-t-butyl-N'-benzoylhydrazine

Quantity

52 g

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred suspension of t-butylhydrazine hydrochloride (1 g, 0.008M) in toluene (30 ml) at room temperature was added dropwise a 50% aqueous solution of sodium hydroxide (0.64 g, 0.008M). After 15 minutes, the reaction mixture was cooled to 5° C. and a solution of benzoyl chloride (1.12 g, 0.008M) in toluene (5 ml) and a solution of aqueous 50% sodium hydroxide (0.64 g, 0.008M) were added dropwise simultaneously from separate addition funnels while maintaining the temperature at or below 10° C. Following the addition, the reaction mixture was warmed to room temperature and stirred for 1 hour. The reaction was diluted with hexane and the solid N'-t-butyl-N'-benzoylhydrazine was isolated by filtration.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name

CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods V

Procedure details

Name

CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)

![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)